

Agathisflavone preclinical toxicity assessment

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Compound Focus: Agathisflavone

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Toxicological Profile of Agathisflavone

The table below summarizes the key preclinical toxicity findings for **Agathisflavone** across various experimental models.

Experimental Model	Test System	Key Findings	Reference
Acute Oral Toxicity	Female albino Swiss mice	LD ₅₀ > 2000 mg/kg; No mortality; No significant changes in hematological, biochemical, or histopathological parameters.	[1]
Acute Toxicity	Zebrafish (<i>Danio rerio</i>)	No mortality or signs of toxicity at tested concentrations (1, 3, and 5 µg/L).	[2]
In Vitro Cytotoxicity (Non-tumor)	Rat mesenchymal stem cells (rMSCs)	No reduction in cell viability at concentrations up to 5 µM.	[3] [4]
In Vitro Cytotoxicity (Tumor)	Human (GL-15) & rat (C6) glioma cells	Dose-dependent reduction in cell viability at concentrations ≥5 µM; Inhibition of cell migration.	[5] [6]

Comparative Toxicity with Other Flavonoids

To put **Agathisflavone**'s profile into context, the following table compares its acute oral toxicity data with other common flavonoids, as established in a separate toxicological screening study.

Flavonoid	Experimental Model	Acute Oral LD ₅₀	Classification
Agathisflavone	Mice / Rats	> 2000 mg/kg	Low-risk substance [1] [7]
Naringenin	Wistar rats	> 2000 mg/kg	Low-risk substance [7]
Naringin	Wistar rats	> 2000 mg/kg	Low-risk substance [7]
Hesperidin	Wistar rats	> 2000 mg/kg	Low-risk substance [7]
Quercetin	Wistar rats	> 2000 mg/kg	Low-risk substance [7]

While all tested flavonoids are classified as low-risk, it is noteworthy that Quercetin showed slightly higher cytotoxicity on VERO and MDCK cell lines compared to the others [7].

Detailed Experimental Protocols

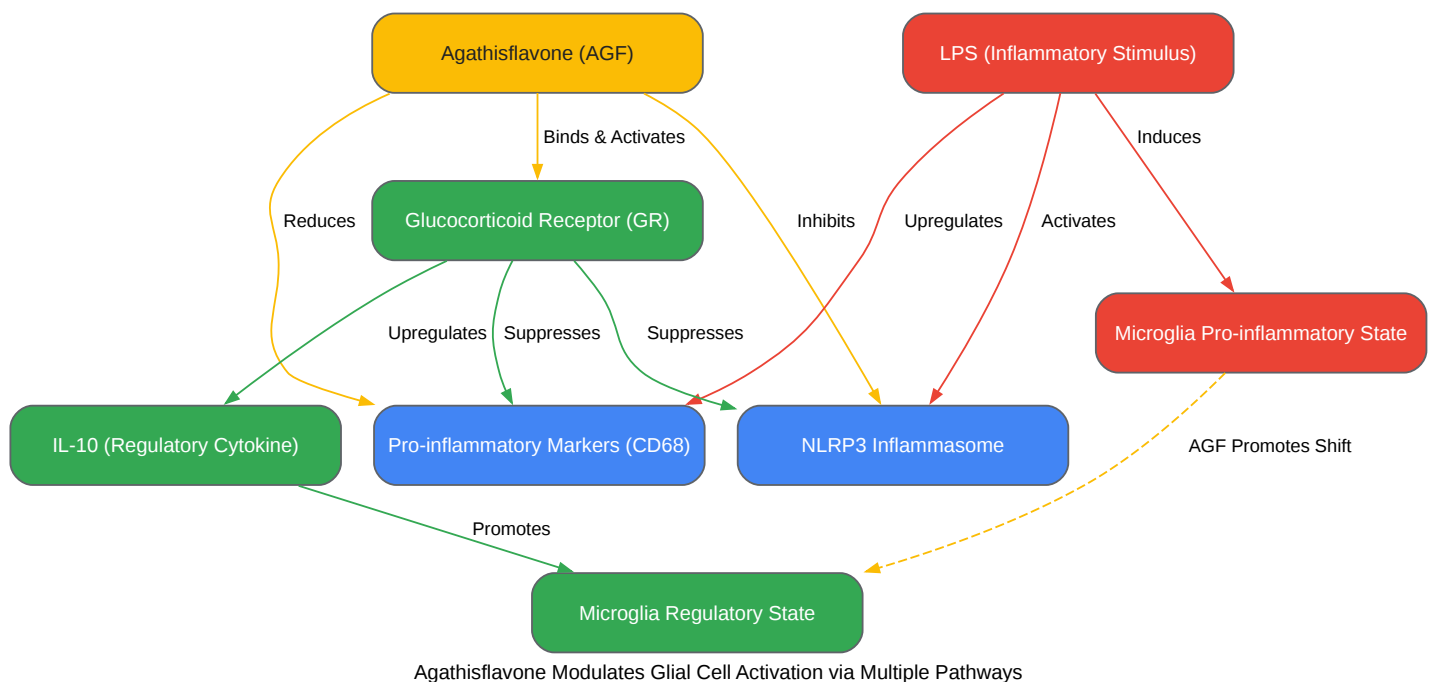
For your reference, here are the detailed methodologies from the key studies cited above.

- **Acute Oral Toxicity Study in Mice [1]**
 - **Guideline:** OECD Guideline for the Testing of Chemicals (Test No. 423).
 - **Animals:** Fertile female albino Swiss mice.
 - **Dosing:** Single oral doses of 300 and 2000 mg/kg of **Agathisflavone**.
 - **Control:** 0.05% Tween 80 dissolved in 0.9% saline.
 - **Parameters:** Mortality, body weight, alimentation, excretion, and hematological, biochemical, and histopathological parameters were monitored.
- **In Vitro Cytotoxicity Assay (MTT) [5] [6]**
 - **Cell Lines:** Human GL-15 and rat C6 glioblastoma cells.
 - **Treatment:** Cells were exposed to **Agathisflavone** (1–30 μ M) for 24 hours.

- **Procedure:** After treatment, cells were incubated with MTT (1 mg/mL) for 2 hours. The formed formazan crystals were dissolved using a lysis solution (20% SDS, 50% DMF, pH 4.7), and absorbance was measured at 540 nm.
- **Additional Analysis:** Cell migration was assessed using a scratch (wound-healing) assay.

Proposed Mechanisms of Action

The neuroprotective and anti-inflammatory effects of **Agathisflavone**, which underlie its therapeutic potential, are associated with several molecular mechanisms. The diagram below visualizes the key signaling pathways involved.



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The diagram illustrates two primary, interconnected mechanisms:

- **Glucocorticoid Receptor (GR) Activation:** **Agathisflavone** binds to and activates the GR, a key nuclear receptor. This activation leads to the upregulation of regulatory cytokines (like IL-10) and the suppression of pro-inflammatory markers (like CD68) and the NLRP3 inflammasome complex [8].
- **Direct Anti-inflammatory Action:** Independently, **Agathisflavone** directly inhibits the activation of the NLRP3 inflammasome and reduces the expression of pro-inflammatory factors in microglial cells [9].

Together, these actions promote a shift in microglia from a pro-inflammatory to a regulatory, neuroprotective state, which is crucial for resolving neuroinflammation [9] [8].

Conclusion for Research and Development

In summary, the collective preclinical evidence positions **Agathisflavone** as a highly promising candidate for further development, particularly for central nervous system disorders.

- **Strong Safety Profile:** It demonstrates an excellent acute toxicity profile, being classified as a low-risk substance with no observed adverse effects at high doses in animal models [1] [2].
- **Selective Cytotoxicity:** Its ability to reduce viability and migration in glioblastoma cells while being non-toxic to non-tumor cells like mesenchymal stem cells indicates a valuable selective potential [5] [3] [6].
- **Well-Defined Mechanism:** Its anti-inflammatory and neuroprotective effects are supported by growing evidence of specific molecular actions, including GR activation and NLRP3 inflammasome inhibition [9] [8].

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